molecular formula C22H30 B042469 1,2-DI(4-Isobutylphenyl)ethane CAS No. 119809-70-0

1,2-DI(4-Isobutylphenyl)ethane

Cat. No. B042469
M. Wt: 294.5 g/mol
InChI Key: UMMOGXUEYKYDOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-DI(4-Isobutylphenyl)ethane, also known as DIBE, is a synthetic organic compound that is used in a variety of scientific research applications. DIBE is classified as a polyaromatic hydrocarbon (PAH) and is composed of two phenyl rings, linked by an ethane bridge. DIBE is a colorless liquid at room temperature and has a boiling point of 159.2 °C. It has a low vapor pressure and a low solubility in water, making it a useful solvent in a wide range of applications.

Safety And Hazards

The safety data sheet for a related compound, 1,1-BIS-(4-ISOBUTYLPHENYL)ETHANE, mentions that it’s for R&D use only and not for medicinal, household, or other use . It also provides first aid measures and firefighting measures .

Future Directions

A document mentions the use of solar heating for a more sustainable synthetic pathway to ibuprofen, which could potentially involve 1,2-DI(4-Isobutylphenyl)ethane . Another document discusses the use of nanostructured electrocatalysts for electrochemical carboxylation with CO2 .

properties

IUPAC Name

1-(2-methylpropyl)-4-[2-[4-(2-methylpropyl)phenyl]ethyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30/c1-17(2)15-21-11-7-19(8-12-21)5-6-20-9-13-22(14-10-20)16-18(3)4/h7-14,17-18H,5-6,15-16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMMOGXUEYKYDOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)CCC2=CC=C(C=C2)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1'-(1,2-Ethanediyl)bis[4-(2-methylpropyl)benzene

Synthesis routes and methods

Procedure details

The bromine number of 1,2-(4-isobutylphenyl)ethane fraction, corresponding to the recovered unreacted fraction, was 0.20. According to mass spectrometry, the content of component of m/e=292 was 0.3% (m/e of 1,1-di(4-isobutylphenyl)ethane is 294).
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